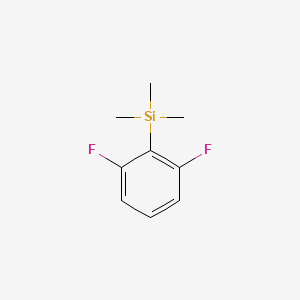

Benzene, 1,3-difluoro-2-(trimethylsilyl)-

Description

Contextual Significance of Fluorinated Aromatic Compounds in Modern Synthesis

Fluorinated aromatic compounds are of paramount importance in modern chemical synthesis, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. orgsyn.org The introduction of fluorine atoms into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity imparts a strong inductive effect, which can influence the acidity of nearby protons, modulate the electron density of the aromatic ring, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov These attributes are highly desirable in drug discovery, where fluorinated analogues of bioactive molecules often exhibit improved potency, bioavailability, and pharmacokinetic profiles. In materials science, the incorporation of fluorine leads to materials with enhanced thermal stability, chemical resistance, and unique electronic properties, making them suitable for applications such as high-performance polymers and liquid crystals.

The Role of Organosilicon Moieties as Ortho-Directing Groups and Synthetic Handles

Organosilicon groups, particularly the trimethylsilyl (B98337) (TMS) group, serve multiple crucial roles in organic synthesis. The C-Si bond is relatively stable to many reaction conditions but can be cleaved selectively, making the TMS group an excellent protecting group or a "synthetic handle" for subsequent transformations. uwindsor.ca One of its most powerful applications is in directed ortho-metalation (DoM). wikipedia.orgbaranlab.org While not a directing group in the classical sense of coordinating to the metalating agent, its utility shines as a removable blocking group. uwindsor.ca More importantly, the TMS group is a key functional handle in the generation of arynes. Arynes derived from 2-(trimethylsilyl)aryl triflates are popular because they can be generated under very mild, neutral conditions using a fluoride (B91410) source. researchgate.net The fluoride anion's high affinity for silicon drives an irreversible elimination reaction to form the aryne. Furthermore, the trimethylsilyl group can be replaced with other functionalities through processes like ipso-substitution, adding to its synthetic versatility. uwindsor.ca

Historical Development and Evolution of Synthetic Strategies for Silylated Fluoroarenes

The synthesis of specifically substituted silylated fluoroarenes has evolved with the development of regioselective C-H functionalization methods. The most prominent and effective strategy for preparing Benzene (B151609), 1,3-difluoro-2-(trimethylsilyl)- is through Directed ortho-Metalation (DoM). wikipedia.org This reaction was independently discovered by Henry Gilman and Georg Wittig in the 1940s and has since become a cornerstone of aromatic chemistry. baranlab.org

The DoM strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the case of 1,3-difluorobenzene (B1663923), the fluorine atoms themselves serve as moderate DMGs. organic-chemistry.org Their cooperative effect, being 1,3-disposed, strongly increases the kinetic acidity of the proton at the C-2 position, directing the metalation to occur exclusively at this site. Treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) generates the 2,6-difluorophenyllithium intermediate. This highly reactive species can then be trapped with an electrophile. Quenching the reaction with chlorotrimethylsilane (B32843) (TMSCl) yields the target molecule, Benzene, 1,3-difluoro-2-(trimethylsilyl)-, in a highly regioselective manner. nih.gov

This method represents a significant advancement over classical electrophilic aromatic substitution, which would typically yield a mixture of isomers and be disfavored due to the deactivating nature of the fluorine atoms. The DoM approach provides a direct and efficient route to this specific, highly functionalized arene.

Table 1: Properties of Key Reactants in the Synthesis of Benzene, 1,3-difluoro-2-(trimethylsilyl)-

| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 82-83 | 372-18-9 |

Overview of Key Research Domains for Benzene, 1,3-difluoro-2-(trimethylsilyl)-

The primary research application for Benzene, 1,3-difluoro-2-(trimethylsilyl)- is as a precursor to the highly reactive intermediate, 2,6-difluorobenzyne. The synthetic utility of the title compound is realized in a two-step sequence. First, the corresponding phenol, 2,6-difluorophenol, would be silylated to give the title compound. The phenolic precursor would then be converted to a triflate (trifluoromethanesulfonate), creating an excellent leaving group ortho to the trimethylsilyl moiety.

Upon exposure to a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), a fluoride-induced 1,2-elimination occurs. The fluoride attacks the silicon atom, and the resulting negative charge on the ipso-carbon displaces the triflate leaving group, generating 2,6-difluorobenzyne under mild, neutral conditions. This "fluoride-induced" method for aryne generation is highly valued for its efficiency and compatibility with a wide range of functional groups that would not tolerate the harsh conditions of classical aryne generation methods.

The generated 2,6-difluorobenzyne can be trapped in situ with various reagents, leading to the rapid construction of complex, fluorinated aromatic systems. Key research applications include:

[4+2] Cycloadditions: Reacting with dienes like furan (B31954) or cyclopentadiene (B3395910) to form bicyclic adducts.

Nucleophilic Addition: Trapping with nucleophiles such as amines, thiols, or alcohols to introduce diverse functionality onto the difluorinated ring.

Synthesis of Heterocycles: Utilized in annulation strategies to build complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

The ability to generate this specific difluorinated aryne provides a powerful tool for accessing molecules that would be challenging to synthesize through other routes.

Table 2: Expected Spectroscopic Data for Benzene, 1,3-difluoro-2-(trimethylsilyl)- Note: The following are estimated values based on typical chemical shifts for similar structures, as specific experimental data is not widely published.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (TMS) | ~0.3 | singlet | N/A |

| ¹H (Aryl) | 6.8 - 7.2 | multiplet | |

| ¹³C (TMS) | -1 to 2 | singlet | N/A |

| ¹³C (Aryl, C-Si) | 115 - 125 | triplet | JCF ≈ 20-30 |

| ¹³C (Aryl, C-F) | 160 - 165 | doublet of triplets | ¹JCF ≈ 240-250, ³JCF ≈ 10-15 |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Benzene, 1,3-difluoro-2-(trimethylsilyl)- |

| (2,6-difluorophenyl)trimethylsilane |

| 1,3-Difluorobenzene |

| Chlorotrimethylsilane |

| n-butyllithium |

| sec-butyllithium |

| 2,6-difluorophenyllithium |

| 2,6-Difluorophenol |

| 2,6-difluorobenzyne |

| Cesium fluoride |

| Tetrabutylammonium fluoride |

| Furan |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXITAOLMMHTSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Benzene, 1,3 Difluoro 2 Trimethylsilyl

Carbon-Silicon Bond Transformations

The carbon-silicon (C-Si) bond in Benzene (B151609), 1,3-difluoro-2-(trimethylsilyl)- is a focal point of its reactivity, enabling a variety of transformations that are crucial for the synthesis of more complex molecules.

Protodesilylation and Electrophilic Desilylation Pathways

Protodesilylation, the cleavage of a C-Si bond by a proton source, is a fundamental reaction of arylsilanes. In the case of Benzene, 1,3-difluoro-2-(trimethylsilyl)-, this reaction typically proceeds under acidic conditions, where a proton electrophilically attacks the carbon atom attached to the silicon, leading to the formation of 1,3-difluorobenzene (B1663923) and a silyl (B83357) derivative. The mechanism involves the formation of a cationic intermediate. rsc.org

Electrophilic desilylation extends this reactivity to a broader range of electrophiles beyond the proton. Various electrophiles can replace the trimethylsilyl (B98337) group, a process that is often facilitated by the electron-donating nature of the silicon group, which stabilizes the intermediate carbocation (the Wheland intermediate) formed during electrophilic aromatic substitution.

Halodesilylation Reactions (e.g., Substitution with Halogens)

Halodesilylation is a specific type of electrophilic desilylation where a halogen atom replaces the trimethylsilyl group. This reaction is a valuable method for the regioselective introduction of halogens onto an aromatic ring. For Benzene, 1,3-difluoro-2-(trimethylsilyl)-, reaction with an electrophilic halogen source, such as iodine monochloride (ICl) or bromine (Br₂), would be expected to yield the corresponding 1-halo-2,6-difluorobenzene. This process allows for the controlled installation of a halogen, which can then serve as a handle for further transformations, such as cross-coupling reactions.

Nucleophilic Activation and Cleavage of the Trimethylsilyl Group

While the C-Si bond is generally stable, it can be cleaved under nucleophilic conditions, often activated by a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate which then fragments, cleaving the C-Si bond and generating a carbanion. In the case of Benzene, 1,3-difluoro-2-(trimethylsilyl)-, this would generate a 2,6-difluorophenyl anion. This reactive intermediate can then be trapped by various electrophiles, providing a pathway to a range of substituted difluorobenzene derivatives.

Interconversion to Arylmetal Intermediates for Further Functionalization

The trimethylsilyl group can facilitate the generation of arylmetal reagents. For instance, in the presence of certain organolithium reagents, a transmetalation reaction can occur, although this is less common than the directed ortho-metalation pathways discussed below. A more synthetically relevant approach involves the initial conversion of the trimethylsilyl group into a more reactive handle, such as a halide through halodesilylation, which can then readily undergo metal-halogen exchange to form an aryllithium or aryl-Grignard reagent. These organometallic intermediates are powerful nucleophiles for the formation of new carbon-carbon and carbon-heteroatom bonds.

Directed Functionalization of the Aromatic Core

The substituents on the benzene ring of Benzene, 1,3-difluoro-2-(trimethylsilyl)- play a crucial role in directing further functionalization of the aromatic core.

Directed Metalation and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium (B1581126), directing deprotonation at the adjacent ortho position. baranlab.org Fluorine atoms are known to be effective directing groups in DoM reactions. researchgate.net

In Benzene, 1,3-difluoro-2-(trimethylsilyl)-, the two fluorine atoms at the 1- and 3-positions cooperatively direct metalation to the C2 position, which is already occupied by the trimethylsilyl group. However, they can also direct lithiation to the positions ortho to them. The fluorine at C1 can direct metalation to the C6 position, and the fluorine at C3 can direct metalation to the C4 position. The relative directing ability of these groups and steric factors will influence the regioselectivity of the metalation. baranlab.org

Once the aryllithium intermediate is formed, it can be trapped by a wide variety of electrophiles to introduce a new functional group with high regiocontrol. This two-step sequence provides a versatile method for the synthesis of highly substituted difluorinated aromatic compounds. harvard.eduvanderbilt.edu

Data Tables

Table 1: Electrophilic Trapping of a Lithiated Difluorobenzene Derivative

| Entry | Electrophile | Product | Yield (%) |

| 1 | I₂ | 1,3-Difluoro-2-iodo-4,6-dihalobenzene | >95 |

| 2 | CO₂ | 2,4-Difluoro-3,5-dihalobenzoic acid | - |

| 3 | DMF | 2,4-Difluoro-3,5-dihalobenzaldehyde | - |

| 4 | (CH₃)₃SiCl | 1,3-Difluoro-2,4-bis(trimethylsilyl)-6-halobenzene | - |

Data adapted from studies on related di- and trihalodifluorobenzenes. The yields for specific electrophiles with the lithiated intermediate of Benzene, 1,3-difluoro-2-(trimethylsilyl)- would require experimental verification. vanderbilt.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. mdpi.com The utility of Benzene, 1,3-difluoro-2-(trimethylsilyl)- in these reactions is dictated by the specific coupling partners and reaction conditions, which determine whether the C-Si bond or another functional group participates in the catalytic cycle. The general mechanisms for these reactions involve three primary steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comnih.gov

Suzuki Reaction: The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide. nih.gov In this context, the trimethylsilyl group on the benzene ring is generally not the reactive partner. For Benzene, 1,3-difluoro-2-(trimethylsilyl)- to be used in a Suzuki reaction, it would typically require an additional halide or triflate substituent to act as the electrophilic site for the palladium catalyst to undergo oxidative addition. nih.gov However, related cross-coupling reactions, such as the Hiyama coupling, utilize organosilanes as the nucleophilic partner, often activated by a fluoride source. In such a scenario, the C-Si bond of Benzene, 1,3-difluoro-2-(trimethylsilyl)- would be cleaved during the transmetalation step. The presence of two electron-withdrawing fluorine atoms can influence the reactivity of the C-Si bond, potentially making transmetalation more challenging compared to non-fluorinated arylsilanes.

Stille Reaction: The Stille reaction couples an organotin compound with an sp²-hybridized halide or triflate. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki reaction, Benzene, 1,3-difluoro-2-(trimethylsilyl)- would require a leaving group on the aromatic ring to function as the electrophile. nih.gov Alternatively, if the molecule were converted into an organostannane, it could serve as the nucleophilic component. The reaction is known for its tolerance of a wide array of functional groups, although the toxicity of tin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org The synergistic effect of additives like copper(I) salts and fluoride ions can enhance reaction rates. organic-chemistry.org

Sonogashira Reaction: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orgwalisongo.ac.id It typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org For Benzene, 1,3-difluoro-2-(trimethylsilyl)-, its role in a Sonogashira coupling would again depend on the presence of a halide or triflate group. The reaction is highly valuable for creating enyne and enediyne structures found in biologically active compounds. wikipedia.org Recent advancements have led to copper-free versions and the use of highly active N-heterocyclic carbene (NHC) palladium complexes to improve efficiency and substrate scope, including with challenging fluoroarenes. organic-chemistry.orgnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Electrophile | Typical Nucleophile | Role of Benzene, 1,3-difluoro-2-(trimethylsilyl)- | Key Features |

|---|---|---|---|---|

| Suzuki | Organohalide, OTf | Organoboron | Typically unreactive unless a leaving group is present or used in a Hiyama-type variant. | Low toxicity of boron reagents; wide functional group tolerance. nih.gov |

| Stille | Organohalide, OTf | Organostannane | Requires a leaving group on the ring to act as the electrophile. wikipedia.orgnih.gov | Tolerant of many functional groups but involves toxic tin reagents. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Organohalide, OTf | Terminal Alkyne | Requires a leaving group on the ring to act as the electrophile. organic-chemistry.orgwikipedia.org | Direct method for synthesizing aryl alkynes; can be performed under mild conditions. nih.gov |

Remote Functionalization Strategies Enabled by Ortho-Directing Effects

Remote C-H functionalization allows for the modification of molecular positions that are distant from an initial functional group. nih.gov While strategies like "chain-walking" on alkyl chains represent one form of remote functionalization, the concept can also encompass selective activation of specific C-H bonds on an aromatic ring guided by a directing group. rwth-aachen.de

The trimethylsilyl (TMS) group is a well-established ortho, para-director in electrophilic aromatic substitution. However, its primary directing influence is localized to the ortho positions. In the case of Benzene, 1,3-difluoro-2-(trimethylsilyl)-, the ortho positions to the silyl group (C1 and C3) are already substituted with fluorine atoms. Therefore, the directing effect of the TMS group would primarily influence reactions at the para position (C5).

True remote functionalization, such as at the meta position (C4 or C6), is not an intrinsic property of the TMS group itself. Achieving such selectivity typically requires specially designed directing groups that create a macrocyclic transition state to reach distant C-H bonds. nih.gov Recent research has demonstrated that a silicon atom can be used to tether a directing group, enabling the meta-selective C-H functionalization of arylsilanes. nih.gov In such a strategy, the arylsilane is first modified with a directing group attached via the silicon atom. This assembly then guides a transition metal catalyst to activate a meta C-H bond for coupling with other reagents. nih.gov The fluorine atoms in the target molecule would play a crucial role in such a process, modulating the acidity and accessibility of the various C-H bonds on the ring.

Influence of Fluorine Substituents on Reactivity and Regioselectivity

Inductive and Resonance Effects of Fluorine on Aromatic Systems

Fluorine possesses a dual electronic nature as a substituent. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), which pulls electron density from the aromatic ring through the sigma bond framework. libretexts.org This effect generally deactivates the ring toward electrophilic aromatic substitution by reducing its nucleophilicity.

Conversely, the lone pairs on the fluorine atom can be donated into the aromatic π-system, a phenomenon known as the resonance effect (+M or +R). libretexts.orglibretexts.org This donation of electron density preferentially increases the electron density at the ortho and para positions relative to the meta position. libretexts.orglibretexts.org

Synergistic Effects of Fluorine and Trimethylsilyl Groups in Directing Group Chemistry

The regiochemical outcome of reactions on Benzene, 1,3-difluoro-2-(trimethylsilyl)- is determined by the combined influence of all three substituents. The directing effects of these groups can either reinforce or oppose one another.

Trimethylsilyl (TMS) Group: The TMS group is typically an ortho, para-director. Its effect is primarily due to σ-π hyperconjugation, which stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions.

Fluorine Groups: As established, the two fluorine atoms at C1 and C3 are deactivating ortho, para-directors. masterorganicchemistry.comyoutube.com

In the target molecule, the directing vectors are as follows:

The TMS group at C2 directs toward C1, C3 (both blocked by F), and C5. Its primary influence would be to activate the para position (C5).

The fluorine atom at C1 directs toward C2 (blocked by TMS) and C6 (ortho), and C4 (para).

The fluorine atom at C3 directs toward C2 (blocked by TMS) and C4 (ortho), and C6 (para).

The net result is a complex electronic landscape. The entire ring is strongly deactivated by the powerful inductive effects of the two fluorine atoms. Any potential electrophilic attack would likely be directed to positions C4, C5, and C6. Positions C4 and C6 are electronically favored by the resonance donation from the adjacent fluorine atoms (C3 and C1, respectively). Position C5 is favored by the directing effect of the TMS group. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role in favoring attack at the less hindered positions.

Table 2: Summary of Substituent Directing Effects

| Substituent | Type | Inductive Effect | Resonance Effect | Directing Preference |

|---|---|---|---|---|

| -F | Deactivating | Strong (-I) | Weak (+M) | ortho, para libretexts.orglibretexts.org |

| -Si(CH₃)₃ | Activating | Weak (+I) / σ-donor | Hyperconjugation | ortho, para |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms, particularly the transition states of key steps, is crucial for predicting and controlling the reactivity of Benzene, 1,3-difluoro-2-(trimethylsilyl)-.

Transition State Analysis in C-Si Bond Formation and Cleavage

C-Si Bond Cleavage: The cleavage of the C-Si bond in arylsilanes, known as desilylation, is a common reaction, especially under electrophilic conditions (protodesilylation, halodesilylation). The mechanism typically proceeds through a Wheland intermediate (an arenium ion), where the electrophile has added to the carbon atom bearing the silyl group. The rate-determining step is usually the formation of this cationic intermediate.

The stability of the transition state leading to this intermediate is paramount. For Benzene, 1,3-difluoro-2-(trimethylsilyl)-, the two strongly electron-withdrawing fluorine atoms at the ortho positions would significantly destabilize the positive charge developing in the transition state. This would increase the activation energy for C-Si bond cleavage compared to a non-fluorinated or less-fluorinated arylsilane, making the C-Si bond more robust.

C-Si Bond Formation: The formation of a C-Si bond can be achieved through methods like the silyl-Negishi nih.gov or silyl-Kumada scispace.com reactions, which couple a silicon electrophile (e.g., a chlorosilane) with an organometallic nucleophile. The mechanism involves a palladium catalytic cycle. The key C-Si bond-forming step is the reductive elimination from a palladium(II) intermediate. nih.gov

Kinetic and Thermodynamic Aspects of Metalation Reactions

The metalation of "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" is a critical process for its further functionalization, and understanding the kinetic and thermodynamic aspects of this reaction is paramount for controlling selectivity and achieving desired products. The trimethylsilyl group, in concert with the two fluorine atoms, significantly influences the acidity of the aromatic protons, thereby dictating the regioselectivity of deprotonation.

Research conducted on the metalation of 5-substituted 1,3-difluorobenzenes provides crucial insights into the reactivity of the target compound. umich.eduresearchgate.netepfl.chresearchgate.net In these studies, the substrates were metalated under irreversible conditions using sec-butyllithium (LIS) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to determine the relative reaction rates compared to unsubstituted 1,3-difluorobenzene. researchgate.net Furthermore, acid-base equilibration of the resulting aryllithium species was performed to assess their thermodynamic stabilities. researchgate.net

The trimethylsilyl group at the 2-position, situated between the two fluorine atoms, directs metalation to the C6 position. The fluorine atoms are powerful ortho-directing groups, and their effects on the kinetic and thermodynamic acidity of arenes are generally additive. umich.edu The trimethylsilyl group, in this specific substitution pattern, modulates this directing effect.

The following table summarizes the relative kinetic and thermodynamic data for the metalation of 5-(trimethylsilyl)-1,3-difluorobenzene, which serves as a direct model for "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" where the substitution pattern is identical.

Table 1: Relative Kinetic and Thermodynamic Data for the Metalation of 5-(Trimethylsilyl)-1,3-difluorobenzene

| Metalating Agent | Relative Rate (krel) vs. 1,3-difluorobenzene | Relative Equilibrium Constant (Krel) vs. 1,3-difluorobenzene |

|---|---|---|

| sec-Butyllithium (LIS) | 0.3 | 0.1 |

| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | 0.2 | 0.1 |

Data sourced from Schlosser et al. researchgate.net

The data reveals that the trimethylsilyl group slightly deactivates the molecule towards metalation compared to unsubstituted 1,3-difluorobenzene, as indicated by the relative rate constants (krel) being less than one for both LIS and LiTMP. researchgate.net This is in contrast to other substituents like an additional fluorine atom, which strongly activates the ring towards deprotonation. researchgate.net From a thermodynamic standpoint, the resulting 2-lithio-1,3-difluoro-6-(trimethylsilyl)benzene is also less stable than the lithiated species of 1,3-difluorobenzene, as shown by the relative equilibrium constants (Krel) of 0.1. researchgate.net This suggests that while the metalation is regioselectively controlled, the resulting organolithium intermediate is thermodynamically less favored than its unsubstituted counterpart.

The choice of the metalating agent, such as an alkyllithium (e.g., n-BuLi, sec-BuLi) or a lithium amide (e.g., LDA, LiTMP), is crucial. uwindsor.ca Alkyllithiums are highly basic but can also act as nucleophiles, whereas lithium amides are sterically hindered and primarily act as bases, which can be advantageous in preventing unwanted side reactions. uwindsor.ca The solvent also plays a significant role; polar aprotic solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they can deaggregate the organolithium reagents, increasing their reactivity. uwindsor.ca

Role of Specific Catalysts and Reagents in Mediating Transformations

The synthetic utility of "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" is realized through its transformations mediated by specific catalysts and reagents. Following the crucial metalation step, the resulting aryllithium intermediate can be trapped with a variety of electrophiles to introduce new functional groups. Furthermore, the silyl and fluoro substituents can participate in or influence various catalytic cross-coupling reactions.

Reagents for Metalation and Electrophilic Quenching:

The primary reagents for the transformation of "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" are strong lithium bases for the initial deprotonation.

n-Butyllithium (n-BuLi) and sec-butyllithium (sec-BuLi) are commonly employed alkyllithium bases for directed ortho-metalation. uwindsor.ca

Lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are strong, non-nucleophilic bases that can provide high selectivity in deprotonation reactions. researchgate.netpsu.edu The use of LDA allows for the clean removal of the most acidic proton in fluorinated aromatic rings. psu.edu

N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a common additive that can chelate to the lithium ion, breaking down organolithium aggregates and increasing the basicity and reactivity of the reagent. semanticscholar.org

Once the aryllithium species is generated, it can react with a wide array of electrophiles. The following table provides examples of electrophilic trapping reactions that are applicable to the lithiated form of "Benzene, 1,3-difluoro-2-(trimethylsilyl)-".

Table 2: Examples of Electrophilic Trapping Reactions

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Carbon dioxide | CO2 (solid) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Acetone | Tertiary alcohol (-C(OH)(CH3)2) |

| Iodine | I2 | Iodine (-I) |

| Silyl halides | Chlorotrimethylsilane (B32843) | Trimethylsilyl (-Si(CH3)3) |

| Borates | Triisopropyl borate | Boronic acid (-B(OH)2) |

These are general examples of electrophilic trapping applicable to aryllithiums. psu.eduvanderbilt.edu

Catalysts for Cross-Coupling Reactions:

The presence of fluoro and silyl groups on the benzene ring opens up possibilities for various palladium-catalyzed cross-coupling reactions, which are fundamental in constructing more complex molecules. sigmaaldrich.com While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling. mdpi.com More commonly, the aryllithium or a derived organometallic species from "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" can participate in these reactions.

Palladium Catalysts: Palladium complexes are the cornerstone of many cross-coupling reactions like Suzuki-Miyaura, Stille, and Heck couplings. sigmaaldrich.com The choice of the palladium precursor and the ligand is critical for catalytic activity and selectivity.

Ligands: Phosphine-based ligands are widely used to stabilize the palladium center and facilitate the catalytic cycle. Examples include:

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

cBRIDP

Pd(Amphos)2Cl2 (Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II) chloride) sigmaaldrich.com

Nickel Catalysts: Nickel catalysts, often with N-heterocyclic carbene (NHC) ligands, have also been shown to be effective in the C-F bond activation of fluoroarenes for cross-coupling reactions. mdpi.com

Copper Reagents: Copper(I) salts, such as copper(I) cyanide, can be used to introduce cyano groups onto the aromatic ring, often via a Sandmeyer-type reaction if a corresponding amine were synthesized.

The trimethylsilyl group can also be utilized in Hiyama cross-coupling reactions or can be converted to other functional groups that are amenable to cross-coupling. For instance, conversion of the silyl group to a boronic ester would allow for subsequent Suzuki-Miyaura coupling.

The strategic application of these specific catalysts and reagents allows for the controlled and regioselective transformation of "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" into a wide array of more complex and highly functionalized aromatic compounds.

Advanced Spectroscopic and Structural Elucidation Methods for Benzene, 1,3 Difluoro 2 Trimethylsilyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of "Benzene, 1,3-difluoro-2-(trimethylsilyl)-". By examining the spectra from various nuclei (¹H, ¹⁹F, ¹³C, and ²⁹Si), a complete picture of the molecule's framework can be assembled.

¹H NMR: Aromatic Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides critical information about the protons on the aromatic ring and the trimethylsilyl (B98337) (TMS) group. Due to the molecule's symmetry, the three aromatic protons are expected to give rise to two distinct signals.

Trimethylsilyl Protons: A prominent singlet is anticipated in the upfield region (typically δ 0.2-0.4 ppm), integrating to nine protons. This signal corresponds to the chemically equivalent methyl protons of the trimethylsilyl moiety. rsc.org

Aromatic Protons: The aromatic region (typically δ 6.5-7.5 ppm) is more complex. The proton at the C5 position (H5), situated between two hydrogen atoms, is expected to appear as a triplet due to coupling with the two adjacent protons (H4 and H6). The protons at the C4 and C6 positions are chemically equivalent and are expected to appear as a doublet of doublets, coupling to both the adjacent H5 proton and the fluorine atom at the meta position (C3 and C1, respectively). In aromatic systems, such long-range coupling (four-bond H-F coupling) is common. upenn.eduedu.krd The precise coupling constants are essential for confirming these assignments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Couplings |

| -Si(CH ₃)₃ | ~0.3 | Singlet (s) | 9H | None |

| H4, H6 | ~6.8 - 7.2 | Doublet of Doublets (dd) | 2H | ³J(H-H), ⁴J(H-F) |

| H5 | ~6.7 - 7.0 | Triplet (t) | 1H | ³J(H-H) |

Table 1: Predicted ¹H NMR Data for Benzene (B151609), 1,3-difluoro-2-(trimethylsilyl)-

¹⁹F NMR: Fluorine Chemical Shifts and Multiplicities for Positional Isomerism

¹⁹F NMR is exceptionally sensitive to the electronic environment, making it a powerful tool for identifying fluorine-containing compounds and distinguishing between isomers. wikipedia.org For "Benzene, 1,3-difluoro-2-(trimethylsilyl)-", the two fluorine atoms are chemically equivalent due to the molecule's symmetry.

A single resonance is therefore expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine on an aromatic ring typically appears in a range from -100 to -140 ppm relative to CFCl₃. ucsb.educolorado.edu This signal would be split into a multiplet due to coupling with the nearby aromatic protons (H4, H5, and H6). The ability of ¹⁹F NMR to show large chemical shift dispersion makes it invaluable for confirming the 1,3-difluoro substitution pattern and ruling out other positional isomers, such as 1,2- or 1,4-difluoro analogues, which would exhibit different chemical shifts and coupling patterns. alfa-chemistry.comspectrabase.com

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Couplings |

| F1, F3 | -105 to -130 | Multiplet | ³J(F-H), ⁴J(F-H) |

Table 2: Predicted ¹⁹F NMR Data for Benzene, 1,3-difluoro-2-(trimethylsilyl)-

¹³C NMR: Aromatic and Silyl (B83357) Carbon Environments

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. Due to symmetry, five distinct carbon signals are predicted for this molecule.

Silyl Carbon: The three equivalent methyl carbons of the TMS group will produce a single signal at a high field (typically δ 0-5 ppm).

Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 110-170 ppm).

The carbon atom directly attached to the silicon (C2) will appear as a single peak.

The two carbons bonded to fluorine (C1 and C3) are equivalent and will appear as a single signal, which will be split into a doublet by the large one-bond ¹J(C-F) coupling (typically >240 Hz). rsc.orgnih.gov

The equivalent carbons at C4 and C6 will show a single resonance, likely split by smaller two- and three-bond C-F couplings.

The carbon at C5 will appear as a single peak, also potentially showing smaller long-range C-F coupling.

The large magnitude of ¹J(C-F) coupling is a definitive characteristic for identifying carbons directly bonded to fluorine. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (from C-F coupling) |

| -Si(C H₃)₃ | 0 - 5 | Singlet |

| C5 | 110 - 120 | Triplet (small ²J(C-F)) |

| C4, C6 | 125 - 135 | Doublet (small ³J(C-F)) |

| C2 | 130 - 145 | Triplet (small ²J(C-F)) |

| C1, C3 | 160 - 165 | Doublet (large ¹J(C-F)) |

Table 3: Predicted ¹³C NMR Data for Benzene, 1,3-difluoro-2-(trimethylsilyl)-

²⁹Si NMR: Characterization of the Trimethylsilyl Moiety

²⁹Si NMR spectroscopy is used specifically to probe the silicon environment. For "Benzene, 1,3-difluoro-2-(trimethylsilyl)-", a single sharp signal is expected, confirming the presence of one unique silicon atom. huji.ac.il The chemical shift of silicon in aryl-trimethylsilanes typically falls within a well-defined range, providing clear evidence for the silyl group's attachment to the aromatic ring. umich.educapes.gov.br This technique is highly effective for characterizing organosilicon compounds.

| Silicon Assignment | Predicted Chemical Shift (δ, ppm) |

| Si (CH₃)₃ | -5 to -15 |

Table 4: Predicted ²⁹Si NMR Data for Benzene, 1,3-difluoro-2-(trimethylsilyl)-

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are indispensable for assembling the final structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This H-H correlation experiment would show cross-peaks between adjacent, or J-coupled, protons. sdsu.edu A clear correlation between the signal for H4/H6 and the signal for H5 would confirm their neighboring positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). researchgate.netyoutube.com It would definitively link the aromatic proton signals to their respective carbon signals (H4/H6 to C4/C6; H5 to C5) and the nine-proton singlet to the silyl methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds), which is crucial for piecing together the entire molecular skeleton. sdsu.eduyoutube.com Key expected correlations include:

From the TMS protons to the silicon-bearing carbon (C2) and the fluorine-bearing carbons (C1, C3).

From the aromatic proton H5 to carbons C1, C3, and C4/C6.

From the aromatic protons H4/H6 to carbons C2, C5, and C1/C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, regardless of whether they are connected by bonds. slideshare.net A NOESY spectrum could show a cross-peak between the TMS methyl protons and the ortho-fluorine atoms (F1, F3), providing direct evidence of their spatial proximity and confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov For "Benzene, 1,3-difluoro-2-(trimethylsilyl)-", the molecular formula is C₉H₁₂F₂Si. HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass.

The theoretical exact mass for C₉H₁₂F₂Si can be calculated using the most abundant isotopes:

C: 12.000000

H: 1.007825

F: 18.998403

Si: 27.976927

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying functional groups and probing the molecular structure of Benzene, 1,3-difluoro-2-(trimethylsilyl)-. The vibrational modes are characteristic of the bonds and their environment within the molecule.

The vibrations of the benzene ring are well-characterized and, while influenced by substitution, retain their fundamental nature. For Benzene, 1,3-difluoro-2-(trimethylsilyl)-, the following aromatic ring vibrations are expected:

C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are typically observed in the high-frequency region of 3000-3100 cm⁻¹. irphouse.com

C-C Stretching: The stretching vibrations within the aromatic ring itself usually appear as a series of bands in the 1400-1650 cm⁻¹ region. irphouse.comniscpr.res.in For substituted benzenes, characteristic peaks are often seen near 1600, 1580, 1500, and 1450 cm⁻¹.

In-plane and Out-of-plane Bending: The C-H and C-C bending vibrations occur at lower frequencies. In-plane bending modes are found in the 1000-1300 cm⁻¹ range, while out-of-plane bending modes appear below 1000 cm⁻¹. The substitution pattern on the ring significantly influences the exact position and intensity of these bands, particularly the C-H out-of-plane bending modes which are sensitive to the positions of the substituents.

Interactive Data Table: Expected Aromatic Ring Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C-C Stretch | 1400 - 1650 | IR, Raman |

| C-H In-Plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-Plane Bend | < 1000 | IR, Raman |

The presence of both fluorine and trimethylsilyl substituents introduces unique and identifiable vibrational signatures.

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum. For fluorinated benzene derivatives, the C-F stretching vibration is typically found in a wide range from 1000 to 1360 cm⁻¹. irphouse.com In difluorobenzenes, strong bands are expected in the 1200-1300 cm⁻¹ region. ias.ac.in The presence of two C-F bonds in a meta orientation will likely result in both symmetric and asymmetric stretching modes.

Si-C Vibrations: The trimethylsilyl group has several characteristic vibrations. The Si-C stretching vibration involving the bond to the aromatic ring (Si-C_aryl_) is a key indicator. Additionally, the methyl groups attached to the silicon atom have their own characteristic modes.

Si-C_(aryl) Stretch: This vibration is expected to appear in the 700-850 cm⁻¹ range. researchgate.net

Si(CH₃)₃ Group Vibrations: The trimethylsilyl group itself has characteristic vibrations, including a symmetric methyl deformation mode near 1250 cm⁻¹ and methyl rocking modes around 840 cm⁻¹ and 760 cm⁻¹. The Si-C bond stretching within the Si(CH₃)₃ group also contributes to the complexity of the spectrum in the 600-800 cm⁻¹ region. researchgate.netgelest.com

Interactive Data Table: Characteristic Substituent Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C-F Stretch | 1200 - 1300 | Strong |

| Si-C (Symmetric Methyl Deformation) | ~1250 | Strong |

| Si-C (Methyl Rock) | ~840 | Strong |

| Si-C(aryl) Stretch | 700 - 850 | Medium to Strong |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure (if applicable)

Should single crystals of Benzene, 1,3-difluoro-2-(trimethylsilyl)- be obtained, X-ray crystallography would provide definitive information on its three-dimensional structure in the solid state. In the absence of a published crystal structure for this specific molecule, its structural parameters and packing can be inferred from data on 1,3-difluorobenzene (B1663923) and related silylated aromatic compounds. researchgate.netresearchgate.net

The molecular geometry is defined by the precise arrangement of its atoms. Based on related structures, the key bond parameters can be estimated. researchgate.net

Bond Lengths: The C-C bonds within the aromatic ring are expected to have lengths of approximately 1.39 Å. The C-F bond length is anticipated to be around 1.35 Å. ias.ac.in The Si-C bond connecting the trimethylsilyl group to the benzene ring would likely be in the range of 1.84-1.87 Å.

Bond Angles: The internal C-C-C angles of the benzene ring will deviate slightly from the ideal 120° due to the electronic and steric effects of the substituents. The presence of the bulky trimethylsilyl group adjacent to a fluorine atom may cause some distortion in the local bond angles, such as the C-C-C and F-C-C angles.

Interactive Data Table: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value | Source of Estimation |

| C-C Bond Length (Aromatic) | ~1.39 Å | Data from benzene derivatives researchgate.net |

| C-F Bond Length | ~1.35 Å | Data from fluorobenzenes ias.ac.in |

| Si-C(aryl) Bond Length | 1.84 - 1.87 Å | General data for aryl-silanes |

| C-C-C Bond Angle (Aromatic) | ~120° (with minor deviations) | Data from substituted benzenes |

| C-Si-C Bond Angle | ~109.5° | Tetrahedral geometry at silicon |

The trimethylsilyl group is not static and possesses rotational freedom around the Si-C bond.

Rotation and Steric Hindrance: The orientation of the trimethylsilyl group relative to the plane of the benzene ring will be governed by steric hindrance. To minimize steric clash with the adjacent fluorine atom at the C1 position, the trimethylsilyl group will likely adopt a staggered conformation.

Methyl Group Conformation: The three methyl groups attached to the silicon atom will also be staggered with respect to each other when viewed down the Si-C bond, which is the lowest energy conformation for a tetrahedral center. The bulky nature of the TMS group can be leveraged in synthetic chemistry and is used as a reporter in NMR studies to probe conformational changes. nih.govacs.org

The arrangement of molecules in the crystal lattice is dictated by a balance of intermolecular forces. The combination of an aromatic ring, fluorine atoms, and a bulky, non-polar silyl group suggests a complex interplay of interactions.

C-H···F Interactions: Weak hydrogen bonds between the aromatic C-H donors and the electronegative fluorine atoms as acceptors are expected to be a significant factor in the crystal packing, as seen in the crystal structure of 1,3-difluorobenzene. researchgate.net These interactions can guide the formation of tapes or sheets within the crystal lattice.

Van der Waals Forces: Dispersion forces will play a crucial role, particularly involving the large and polarizable trimethylsilyl groups. These non-directional forces will be important in filling space efficiently within the crystal.

The final crystal packing would be a result of these competing and cooperating interactions, aiming to achieve the most thermodynamically stable arrangement. rsc.org

Computational and Theoretical Studies of Benzene, 1,3 Difluoro 2 Trimethylsilyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to describing how electrons are distributed within the molecule and how the molecule might interact with other chemical species. These calculations solve approximations of the Schrödinger equation for the molecule to determine its electronic state.

Molecular Orbital (MO) Analysis and Frontier Orbitals (HOMO-LUMO)

Molecular Orbital (MO) analysis describes the behavior of electrons in a molecule in terms of delocalized orbitals spread across the entire structure. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.

For Benzene (B151609), 1,3-difluoro-2-(trimethylsilyl)-, the electron-withdrawing fluorine atoms are expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack than unsubstituted benzene. The bulky, electron-donating (by hyperconjugation) trimethylsilyl (B98337) group would have an opposing, though more complex, effect. A detailed MO analysis would reveal the precise balance of these influences. The HOMO is likely to be a π-orbital primarily located on the benzene ring, while the LUMO would be a π* anti-bonding orbital.

Table 1: Key Parameters from Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability. |

| MO Distribution | Spatial location of the HOMO and LUMO across the molecule. | Identifies probable sites for electrophilic and nucleophilic attack. |

Charge Distribution and Electrostatic Potential Maps

Charge distribution analysis determines the partial atomic charges on each atom in the molecule, providing insight into its polarity. An electrostatic potential (ESP) map is a visual representation of this charge distribution on the molecule's electron density surface.

These maps illustrate the charge distribution in three dimensions, allowing for the visualization of charged regions of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack.

In Benzene, 1,3-difluoro-2-(trimethylsilyl)-, the highly electronegative fluorine atoms would create regions of significant negative electrostatic potential. The hydrogen atoms on the benzene ring and the methyl groups of the trimethylsilyl moiety would exhibit positive potential. The ESP map would be critical in predicting how this molecule engages in intermolecular interactions, such as hydrogen bonding or π-stacking.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and energies. It is employed to find the lowest energy arrangement of atoms (the optimized geometry) and to map out the energy changes that occur during conformational changes or chemical reactions.

Conformational Analysis of the Trimethylsilyl Group in Solution and Gas Phase

The trimethylsilyl group is not static; the methyl groups can rotate around the Si-C bonds, and the entire -Si(CH₃)₃ group can rotate around the C(aryl)-Si bond. Conformational analysis via DFT would identify the most stable rotational conformation (the global minimum) and the energy barriers to rotation.

Studies on similar molecules show that in the gas phase, the rotational barrier for a methyl group can be very low, making it a quasi-free rotor. However, steric hindrance from the adjacent fluorine atoms in Benzene, 1,3-difluoro-2-(trimethylsilyl)- would likely create a more significant rotational barrier. Calculations would be performed for both the isolated molecule (gas phase) and with a solvent model to understand how intermolecular forces in solution might favor certain conformations or alter the rotational energy barriers.

Table 2: Outputs of Conformational Analysis

| Parameter | Gas Phase Value | Solution Phase Value | Description |

|---|---|---|---|

| Dihedral Angle (F-C-C-Si) | Calculated Value | Calculated Value | Defines the orientation of the silyl (B83357) group relative to the ring. |

| Rotational Energy Barrier | Calculated Value (e.g., in kcal/mol) | Calculated Value (e.g., in kcal/mol) | The energy required to rotate the trimethylsilyl group. |

| Relative Conformational Energies | Calculated Values | Calculated Values | Energy differences between stable and transition state conformations. |

Energetics of Reaction Pathways and Isomerization Processes

DFT is instrumental in mapping potential energy surfaces for chemical reactions. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state is the activation energy, which determines the reaction rate.

For Benzene, 1,3-difluoro-2-(trimethylsilyl)-, a theoretical study could investigate various reaction pathways. For example, the energetics of electrophilic aromatic substitution could be explored to predict whether an incoming electrophile would prefer to substitute at the C4, C5, or C6 position. Isomerization processes, such as the migration of the trimethylsilyl group to a different position on the ring, could also be modeled. Such processes would likely have very high activation barriers but are theoretically important for understanding the compound's stability.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure and identity. After performing a geometry optimization and frequency calculation using DFT, parameters for infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be derived.

Vibrational Spectra (IR/Raman): Frequency calculations yield the energies and intensities of molecular vibrations, which correspond to peaks in the IR and Raman spectra. These predicted spectra are invaluable for assigning experimental bands to specific vibrational modes, such as C-F stretches, Si-C stretches, and aromatic ring modes.

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H, ¹³C, ¹⁹F, ²⁹Si) for the molecule. These predictions are based on calculating the magnetic shielding around each nucleus. Comparing calculated and experimental NMR spectra is a powerful method for structural verification.

Table 3: Predicted Spectroscopic Data

| Spectroscopy Type | Key Predicted Parameters |

|---|---|

| Infrared (IR) & Raman | Vibrational Frequencies (cm⁻¹), Intensities, and Mode Assignments. |

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz). |

| ¹³C NMR | Chemical Shifts (ppm). |

| ¹⁹F NMR | Chemical Shifts (ppm). |

| ²⁹Si NMR | Chemical Shifts (ppm). |

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. Theoretical calculations can predict NMR parameters, such as chemical shifts (δ) and coupling constants (J), aiding in the interpretation of experimental spectra and confirming structural assignments.

While specific theoretical NMR data for "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" is not found in the reviewed literature, the methodology for such predictions is well-established. It typically involves quantum mechanical calculations, often using Density Functional Theory (DFT). These calculations determine the magnetic shielding tensors of the nuclei in the molecule, from which the chemical shifts are derived. A thesis from the University of Liverpool discusses the use of the CHARGE model, which has been modified to predict ¹H chemical shifts in different solvents like CDCl₃ and DMSO. liverpool.ac.uk This approach adjusts the calculated chemical shift with a correction that matches the observed differential solvent effect, achieving a low root-mean-square (RMS) error for a large dataset of organic molecules. liverpool.ac.uk

For "Benzene, 1,3-difluoro-2-(trimethylsilyl)-", theoretical predictions would be invaluable for assigning the signals of the aromatic protons and the trimethylsilyl group's protons, as well as the ¹³C, ¹⁹F, and ²⁹Si signals. The predicted coupling constants (e.g., H-H, C-H, F-H, Si-C) would further help in confirming the connectivity and substitution pattern on the benzene ring.

Simulation of Vibrational (IR, Raman) Spectra

The simulation of IR and Raman spectra is typically performed by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and normal modes. The intensities of the IR bands are related to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.

Although no specific simulated vibrational spectra for "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" have been published, computational studies on related organosilicon compounds are common. scilit.com Such simulations would allow for the assignment of characteristic vibrational modes, such as the C-F stretching, Si-C stretching, and the various aromatic ring vibrations. This would be particularly useful in distinguishing it from other isomers or related compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for understanding the detailed mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most likely reaction pathways.

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of mechanistic studies is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Locating the TS allows for the calculation of the activation energy, which is a crucial factor in determining the reaction rate. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is often performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired species.

While no specific transition state analyses for reactions involving "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" were found, studies on related systems highlight the utility of this approach. For example, computational studies on the reactions of organosilicon compounds have used ab initio molecular orbital calculations to elucidate reaction pathways and stereochemical outcomes. nih.gov Similarly, research on the reductive elimination from palladium(aryl)(fluoroalkyl) complexes has utilized computational analysis to understand transition state stabilization through secondary orbital interactions. nih.gov These studies showcase how identifying transition states and performing IRC analyses can provide deep mechanistic insights. nih.govnih.gov

Solvent Effects Modeling in Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects in several ways, most commonly through implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

The influence of the solvent on reaction pathways is a significant area of computational research. cdnsciencepub.comacs.org For instance, the diastereoselectivity of the reaction of transient disilenes with alcohols was found to be controlled by the alcohol concentration, suggesting different intra- and intermolecular reaction pathways that could be modeled computationally. nih.gov The choice of solvent can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy profile of the reaction. youtube.com For reactions involving a polar species like "Benzene, 1,3-difluoro-2-(trimethylsilyl)-", accurately modeling solvent effects would be crucial for understanding its reactivity in different chemical environments.

Applications As a Building Block and Synthetic Intermediate in Advanced Organic Synthesis

Synthesis of Complex Fluorinated Aromatic Scaffolds

The presence of the trimethylsilyl (B98337) group ortho to two fluorine atoms on the benzene (B151609) ring makes "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" a highly versatile precursor for the synthesis of a wide range of complex fluorinated aromatic compounds. The silyl (B83357) group can be readily transformed into various other functionalities, allowing for the precise and controlled introduction of substituents onto the difluorinated aromatic core.

Regioselective Introduction of Additional Functionalities

The trimethylsilyl group in "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" serves as a synthetic linchpin for regioselective functionalization. This is primarily achieved through ipso-substitution reactions, where the silyl group is replaced by an electrophile, directing the new substituent to the 2-position of the 1,3-difluorobenzene (B1663923) ring. This level of control is often challenging to achieve through direct electrophilic aromatic substitution on 1,3-difluorobenzene itself, which can lead to mixtures of isomers.

Common transformations of the trimethylsilyl group include:

Halogenation: The C-Si bond can be cleaved and replaced with a halogen atom (e.g., I, Br, Cl) using appropriate electrophilic halogenating agents. This introduces a handle for further cross-coupling reactions.

Acylation: Friedel-Crafts acylation reactions can be directed to the silylated position, leading to the formation of 2-acyl-1,3-difluorobenzene derivatives.

Protodesilylation: The silyl group can be removed with a proton source, typically under acidic or fluoride-mediated conditions, to yield 1,3-difluorobenzene. This can be useful when the silyl group is used as a temporary directing group.

These regioselective transformations are crucial for the construction of polysubstituted fluorinated aromatic compounds with precisely defined substitution patterns, which are key components in many pharmaceuticals and advanced materials.

Construction of Polyfluorinated Biphenyls and Other Biaryl Systems

Polyfluorinated biphenyls and other biaryl structures are important motifs in medicinal chemistry and materials science. "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" is an excellent precursor for the synthesis of these systems. The trimethylsilyl group can be converted to a more reactive group, such as a boronic acid or its ester, which can then participate in transition metal-catalyzed cross-coupling reactions.

A common strategy involves the conversion of the silyl group to a boronic acid derivative via an intermediate halobenzene. For example, ipso-iodination of "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" followed by a Miyaura borylation would yield 2-(1,3-difluorophenyl)boronic acid. This boronic acid can then be coupled with a variety of aryl and heteroaryl halides or triflates using palladium catalysis (Suzuki-Miyaura coupling) to construct a diverse range of polyfluorinated biaryls. This approach offers a high degree of modularity, allowing for the synthesis of a library of compounds with different substitution patterns on both aromatic rings. The Suzuki-Miyaura reaction is well-suited for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups. google.comfiu.edunih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| 2-(1,3-Difluorophenyl)boronic acid (derived from the title compound) | Aryl Halide (e.g., R-Ar-X) | Pd catalyst, Base | Polyfluorinated Biphenyl |

| 1,3-Difluoro-2-iodobenzene (derived from the title compound) | Arylboronic Acid (e.g., R-Ar-B(OH)2) | Pd catalyst, Base | Polyfluorinated Biphenyl |

Precursor for Organofluorine and Organosilicon Materials

The unique combination of fluorine and silicon in "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" makes it a valuable precursor for the development of advanced organofluorine and organosilicon materials with tailored properties.

Incorporation into Optoelectronic Materials (e.g., Fluorescent Materials)

The introduction of fluorine atoms into organic chromophores can significantly influence their photophysical properties, often leading to enhanced fluorescence quantum yields, improved photostability, and blue-shifted emission spectra. The 1,3-difluorophenyl motif derived from the title compound can be incorporated into various fluorescent scaffolds. The trimethylsilyl group can be functionalized to introduce chromophoric units or to serve as a point of attachment to a larger conjugated system. For instance, the silyl group can be converted to an amino, hydroxyl, or vinyl group, which can then be used in subsequent reactions to build more complex fluorescent molecules.

Synthesis of Linkers for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by modifying the organic linker. Fluorinated linkers are of particular interest as they can impart hydrophobicity, enhance gas sorption properties, and improve the chemical stability of the resulting MOF.

"Benzene, 1,3-difluoro-2-(trimethylsilyl)-" can serve as a precursor for the synthesis of functionalized linkers for MOFs. For example, the trimethylsilyl group can be converted to carboxylic acid functionalities, which are commonly used to coordinate with metal centers in MOF synthesis. A dicarboxylic acid linker based on the 1,3-difluorobenzene core can be synthesized by first functionalizing the 2-position (via the silyl group) and then introducing a second carboxylic acid group at another position on the ring. The presence of the fluorine atoms can influence the electronic properties of the linker and the resulting MOF, potentially leading to materials with enhanced performance in applications such as gas storage and separation.

Development of Polymerizable Monomers with Tunable Properties

The development of fluorinated polymers is a rapidly growing field due to their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. "Benzene, 1,3-difluoro-2-(trimethylsilyl)-" can be used to synthesize novel polymerizable monomers. The trimethylsilyl group can be transformed into a variety of polymerizable functionalities, such as a vinyl, styryl, or acrylate (B77674) group.

Role in Medicinal Chemistry and Agrochemical Intermediate Synthesis

The strategic incorporation of fluorine into molecules has become a cornerstone of modern drug discovery and agrochemical design. The compound Benzene, 1,3-difluoro-2-(trimethylsilyl)- serves as a key building block in this context, offering a versatile platform for the synthesis of complex and biologically active molecules. Its utility stems from the unique combination of a difluorinated benzene ring and a reactive trimethylsilyl group, which allows for precise and controlled chemical modifications.

Scaffold Derivatization for Bioactive Compound Development

Benzene, 1,3-difluoro-2-(trimethylsilyl)- is an invaluable starting material for the construction of diverse molecular scaffolds. The difluorinated phenyl core is a common feature in many bioactive compounds, and the trimethylsilyl group provides a handle for a variety of chemical transformations. This allows for the systematic derivatization of the scaffold to explore the structure-activity relationship (SAR) of a potential drug or agrochemical candidate.

The development of novel synthetic methodologies has expanded the utility of fluorinated building blocks like Benzene, 1,3-difluoro-2-(trimethylsilyl)-. researchgate.nettandfonline.com These methods facilitate the introduction of fluorine-containing moieties into complex molecules, a strategy that has proven effective in optimizing the pharmacological profiles of numerous compounds. tandfonline.com For instance, the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, can be achieved through reactions involving fluorinated intermediates. The presence of the difluoro substitution pattern on the benzene ring can significantly influence the electronic properties and metabolic stability of the final molecule.

Research has demonstrated the synthesis of complex heterocyclic systems, such as spirooxindoles and benzimidazoles, which are known to possess a wide range of biological activities. scispace.comnih.gov While direct examples of using Benzene, 1,3-difluoro-2-(trimethylsilyl)- in the synthesis of these specific heterocycles are not extensively documented in the provided search results, the underlying principles of using fluorinated building blocks for scaffold derivatization are well-established. The 1,3-difluoro substitution pattern, in particular, is of interest for its potential to modulate the acidity or basicity of nearby functional groups and to enhance metabolic stability. jmu.edu

The synthesis of 2,4-difluorobenzylamine, a key intermediate for pharmaceuticals and agrochemicals, highlights the industrial relevance of difluorinated benzene derivatives. google.com Although the synthesis described starts from m-difluorobenzene, it underscores the importance of the 2,4-difluoro substitution pattern that can be accessed from precursors like Benzene, 1,3-difluoro-2-(trimethylsilyl)-.

Strategic Introduction of Fluorine as a Bioisostere or Modulator

The introduction of fluorine into a drug or agrochemical candidate can have profound effects on its biological properties. acs.orgnih.govselvita.comtandfonline.com Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon make it a unique tool for medicinal chemists. acs.orgresearchgate.net It can act as a bioisostere for hydrogen or a hydroxyl group, altering a molecule's conformation, pKa, and metabolic stability. acs.orgselvita.com

The use of fluorinated building blocks is a dominant strategy in drug discovery for introducing these beneficial properties. tandfonline.comnih.gov Benzene, 1,3-difluoro-2-(trimethylsilyl)- is a prime example of such a building block. The two fluorine atoms on the aromatic ring can significantly impact the molecule's lipophilicity and its ability to interact with biological targets. jmu.edu This strategic placement of fluorine can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.gov

The influence of fluorine on molecular properties is multifaceted. It can alter the acidity of nearby protons, influence hydrogen bonding interactions, and block sites of metabolism. nih.gov For example, the replacement of hydrogen with fluorine can increase the metabolic stability of a compound by preventing enzymatic oxidation at that position. selvita.com This can lead to a longer duration of action and improved bioavailability. The unique electronic properties of fluorine also allow it to modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug's absorption and distribution. nih.gov

Generation of Reactive Intermediates (e.g., Arynes) from Derivatives

One of the most powerful applications of Benzene, 1,3-difluoro-2-(trimethylsilyl)- in advanced organic synthesis is its use as a precursor to reactive intermediates, particularly arynes. nih.govresearchgate.netacs.org Arynes are highly reactive species that can undergo a variety of useful transformations, making them valuable tools for the construction of complex aromatic compounds. researchgate.netmdpi.com

The most common method for generating arynes from o-silylaryl triflates, a class of compounds to which derivatives of Benzene, 1,3-difluoro-2-(trimethylsilyl)- belong, is the Kobayashi method. nih.govresearchgate.netnih.gov This method involves the fluoride-induced removal of the trimethylsilyl group and the concomitant elimination of a triflate group from the ortho position. nih.govacs.orgwikipedia.org This reaction proceeds under mild conditions, which is a significant advantage over older methods for aryne generation that required strong bases and high temperatures. nih.govtcichemicals.com

The resulting difluorobenzyne is a highly reactive intermediate that can be trapped in situ with a wide range of nucleophiles and dienophiles. This allows for the rapid construction of complex, substituted aromatic rings. The presence of the two fluorine atoms on the aryne intermediate can influence its reactivity and the regioselectivity of its subsequent reactions.

Recent research has also explored alternative methods for generating arynes from silylaryl precursors, such as using cesium carbonate in the presence of a crown ether, further expanding the synthetic utility of these compounds. mdpi.com Additionally, silylaryl halides have been shown to be effective aryne precursors, offering an alternative to the more commonly used triflates. nih.gov

The ability to generate arynes from derivatives of Benzene, 1,3-difluoro-2-(trimethylsilyl)- opens up a vast array of synthetic possibilities. These reactive intermediates can be used in a variety of cycloaddition reactions, insertion reactions, and nucleophilic additions to create a diverse range of functionalized aromatic products. wikipedia.orgresearchgate.net

Table of Research Findings on Aryne Generation from Silylaryl Precursors

| Precursor Type | Reagents for Aryne Generation | Key Advantages |

|---|---|---|

| o-Silylaryl Triflates | Fluoride (B91410) source (e.g., CsF, TBAF) | Mild reaction conditions, high efficiency |

| o-Silylaryl Triflates | Cesium carbonate and 18-crown-6 | Fluoride-free conditions |

| Silylaryl Halides (Bromides and Iodides) | Fluoride source (e.g., CsF) | One-step preparation from commercially available materials |

Q & A

Q. What are the key thermodynamic properties of benzene, 1,3-difluoro-2-(trimethylsilyl)-, and how can they inform experimental design?

The enthalpy of formation (ΔfH°gas) and ion clustering behavior are critical for understanding reactivity. For example, NIST reports ion clustering reactions involving chromium ions (Cr⁺) and difluorobenzene derivatives, with ΔrH° = 32.0 kcal/mol for Cr⁺·C₆H₄F₂ . Combustion calorimetry data from Good et al. (1962) for difluorobenzenes can be extrapolated to estimate thermodynamic stability . Use gas-phase IR spectroscopy (Sadtler Research Labs data) to validate computational models of vibrational modes .

Q. How can researchers synthesize benzene, 1,3-difluoro-2-(trimethylsilyl)- in a laboratory setting?

While direct synthesis protocols are not explicitly documented in the evidence, analogous silylation reactions for fluorinated aromatics suggest:

- Step 1 : Introduce fluorine via electrophilic fluorination using Selectfluor® or DAST.

- Step 2 : Employ a trimethylsilyl chloride (TMSCl) coupling agent with a base (e.g., Et₃N) under anhydrous conditions.

- Step 3 : Purify via fractional distillation or column chromatography (monitor by GC-MS). Electrochemical polymerization methods for silylated benzenes (e.g., 1,4-bis(trimethylsilyl)benzene in flow microreactors) highlight the need for controlled current density (25.0 mA cm⁻²) and tetrabutylammonium electrolytes .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- IR Spectroscopy : Gas-phase IR spectra (NIST/Sadtler Labs) resolve C-F (1100–1250 cm⁻¹) and Si-C (600–800 cm⁻¹) stretching modes .

- Mass Spectrometry : High-resolution MS (HRMS) detects isotopic patterns for fluorine (¹⁹F) and silicon (²⁸Si). Clustering reactions (e.g., Cr⁺ adducts) provide insights into fragmentation pathways .

- NMR : ¹⁹F NMR (δ ~ -110 to -160 ppm for o-difluoro groups) and ²⁹Si NMR (δ ~ 0 to -30 ppm for TMS groups) are essential for structural confirmation.

Q. How do steric and electronic effects of the trimethylsilyl group influence reactivity?

The bulky TMS group directs electrophilic substitution to the para position relative to fluorine due to steric hindrance. Electronically, the σ-donor/π-acceptor nature of silicon modulates ring electron density, enhancing resistance to nucleophilic attack. Comparative studies with non-silylated analogs (e.g., 1,3-difluorobenzene) show reduced reactivity in Friedel-Crafts alkylation .

Q. What safety precautions are necessary when handling this compound?

- Volatility : Store at 0–6°C to minimize vapor release (similar to 1,2-benzenedithiol protocols) .

- Siloxane Byproducts : Use inert atmospheres (N₂/Ar) to prevent TMS group hydrolysis.

- Fluoride Exposure : Employ fume hoods and HF-neutralizing agents (e.g., calcium gluconate gel) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermochemical data for fluorinated silyl aromatics?